molecular formula C19H19Cl2N5O3 B11461907 4-amino-N-[2-({5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide

4-amino-N-[2-({5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide

Cat. No.: B11461907
M. Wt: 436.3 g/mol
InChI Key: GKEJWKZCGNAKMR-UHFFFAOYSA-N
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Description

4-amino-N-[2-({5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes an oxadiazole ring, chlorobenzyl groups, and an aminoethyl chain, making it a subject of interest in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[2-({5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

4-amino-N-[2-({5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-amino-N-[2-({5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C19H19Cl2N5O3

Molecular Weight

436.3 g/mol

IUPAC Name

4-amino-N-[2-[[5-chloro-2-[(4-chlorophenyl)methoxy]phenyl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C19H19Cl2N5O3/c20-14-3-1-12(2-4-14)11-28-16-6-5-15(21)9-13(16)10-23-7-8-24-19(27)17-18(22)26-29-25-17/h1-6,9,23H,7-8,10-11H2,(H2,22,26)(H,24,27)

InChI Key

GKEJWKZCGNAKMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)CNCCNC(=O)C3=NON=C3N)Cl

Origin of Product

United States

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